molecular formula C10H10N2O4 B2951074 Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate CAS No. 1567995-93-0

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate

Cat. No.: B2951074
CAS No.: 1567995-93-0
M. Wt: 222.2
InChI Key: IRUYOMRSJNPMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazine scaffold with ester and diketone functional groups. Its structure combines a six-membered pyrazine ring fused with a five-membered pyrrole ring, stabilized by conjugated π-electrons. This compound is synthesized via asymmetric catalytic methods, such as palladium-catalyzed allylic alkylations (e.g., using Pd₂(dba)₃ and chiral ligands) or intramolecular aza-Friedel-Crafts reactions, achieving enantiomeric excess (ee) values up to 76% .

Properties

IUPAC Name

ethyl 1,3-dioxo-4H-pyrrolo[1,2-a]pyrazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-2-16-10(15)7-9(14)11-8(13)6-4-3-5-12(6)7/h3-5,7H,2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUYOMRSJNPMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC(=O)C2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate typically involves the reaction of corresponding N-alkylpyrrole with hydrazine hydrate. This reaction proceeds under specific conditions to yield the desired compound in good yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure and biological activities make it a valuable compound for the development of pharmaceuticals, organic materials, and bioactive molecules.

Mechanism of Action

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate can be compared with other similar pyrrolopyrazine derivatives, such as Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate. While both compounds share the pyrrolopyrazine scaffold, their differences in substitution patterns and functional groups contribute to their distinct chemical properties and biological activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydropyrrolo[1,2-a]Pyrazine Derivatives

Compound Name Substituents/Functional Groups Key Structural Differences References
Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate 1-oxo group at position 1; ester at position 7 Position of ester and ketone groups
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Tetrazole substituent at position 1 Replacement of ester with tetrazole ring
AS-3201 (Spirosuccinimide-fused derivative) Spirosuccinimide fused to pyrazine core; bromo-fluoro-benzyl group Additional spirocyclic system
Ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate Furan ring fused to quinoxaline; ester at position 3 Quinoxaline core instead of pyrrolo-pyrazine

Key Observations :

  • Positional isomerism (e.g., ester at position 4 vs. 7) significantly alters reactivity and biological activity .
  • Substituents like tetrazole or spirosuccinimide enhance pharmacological targeting (e.g., enzyme inhibition) .

Key Observations :

  • Asymmetric catalysis (e.g., Pd or Ir complexes) achieves higher enantioselectivity but requires specialized ligands .
  • One-pot methods using FeCl₃ offer simplicity but lack stereocontrol .

Table 3: Pharmacological Profiles of Related Compounds

Compound Name Biological Activity Potency (IC₅₀ or EC₅₀) References
AS-3201 (Spirosuccinimide-fused derivative) Aldose reductase inhibition 10–100 nM (porcine AR)
1-Oxo-N-(alkyl)aryl-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxamides Antimicrobial, antioxidant MIC: 2–16 µg/mL (bacteria)
HDAC6 inhibitors based on tetrahydropyrrolo[1,2-a]pyrazine Histone deacetylase 6 inhibition IC₅₀: 33 nM (HDAC6 selective)
1-(1H-Tetrazol-5-yl)-tetrahydropyrrolo[1,2-a]pyrazine Antihypertensive, smooth muscle relaxation EC₅₀: Not reported

Key Observations :

  • Spirosuccinimide derivatives (e.g., AS-3201) exhibit nanomolar potency for aldose reductase, critical for diabetic complications .
  • Carboxamide derivatives show broad-spectrum antimicrobial activity, likely due to hydrogen-bonding interactions with bacterial enzymes .

Physical and Chemical Properties

Table 4: Physicochemical Data

Compound Name Melting Point (°C) Purity (%) Spectral Data (IR/NMR) References
Ethyl 1,3-dioxo-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate Not reported 95 IR: 1759, 1718 cm⁻¹ (C=O); NMR: δ 7.24–7.11 (Ar)
Ethyl 1-oxo-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate 236–238 >95 IR: 1727 cm⁻¹ (C=O); NMR: δ 3.72 (s, OCH₃)
AS-3201 Not reported >99 NMR: δ 7.40–7.25 (Ar), 5.41–5.33 (allyl)

Key Observations :

  • High purity (>95%) is achievable via column chromatography or recrystallization .
  • IR spectra confirm carbonyl stretching frequencies (1650–1750 cm⁻¹), consistent with diketone/ester moieties .

Biological Activity

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate (CAS No. 1567995-93-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including anticancer properties, mechanisms of action, and other relevant pharmacological effects.

  • Molecular Formula : C10H10N2O4
  • Molecular Weight : 222.2 g/mol
  • Boiling Point : Approximately 423.9 °C (predicted)
  • Density : 1.48 g/cm³ (predicted)
  • pKa : 7.52 (predicted)

These properties indicate the compound's stability and potential solubility in biological systems, which are crucial for its bioactivity.

Anticancer Properties

Recent studies have explored the anticancer potential of various pyrazine derivatives, including those related to this compound. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspases and modulating pathways involving p53 and NF-κB . Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives may exhibit similar mechanisms.

Case Study: Pyrazolo Derivatives

A study on pyrazolo[4,3-e][1,2,4]triazines demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values lower than that of cisplatin. The compounds promoted apoptosis via increased expression of pro-apoptotic factors like Bax and ROS generation .

Antiviral Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines can inhibit HIV replication by targeting integrase activity. For example, compounds structurally similar to ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have shown effectiveness in inhibiting viral replication in cell cultures .

Data Summary

Activity TypeReferenceObserved Effect
Anticancer Induction of apoptosis in cancer cells
Antiviral Inhibition of HIV replication
Cholinesterase Inhibition Significant inhibition of cholinesterases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.